Ethyl 2-(4-cyanophenyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(4-cyanophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEWKWBIPMKGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299465 | |
| Record name | ethyl 2-(4-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1528-41-2 | |
| Record name | 1528-41-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(4-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(4-cyanophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The most straightforward method involves the esterification of 4-cyanophenylacetic acid using ethanol and thionyl chloride (SOCl) as a catalyst. Adapted from the synthesis of methyl (4-cyanophenyl)acetate, this route substitutes methanol with ethanol. The reaction proceeds via acid-catalyzed nucleophilic acyl substitution:
Procedure :
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A solution of 4-cyanophenylacetic acid (1 eq) in ethanol is cooled to 0–5°C.
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Thionyl chloride (1.5 eq) is added dropwise, and the mixture is stirred for 12 hours at room temperature.
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Methanol evaporation, neutralization with saturated NaHCO, and extraction with ethyl acetate yield the crude product.
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Purification via flash chromatography (hexane/ethyl acetate gradient) provides the ester in quantitative yield .
Advantages and Limitations
This method is operationally simple and high-yielding but requires careful handling of SOCl, a corrosive and moisture-sensitive reagent. Scalability may be limited by the need for chromatographic purification.
Nucleophilic Aromatic Substitution of Ethyl 4-Bromophenylacetate
Copper-Catalyzed Cyanation
A robust alternative involves substituting the bromine atom in ethyl 4-bromophenylacetate with a cyano group using copper(I) cyanide (CuCN). This one-step reaction occurs under high-temperature reflux in a polar aprotic solvent:
Procedure :
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Ethyl 4-bromophenylacetate (423.7 g) and CuCN (214 g) are combined in N-methyl-2-pyrrolidone (NMP, 2.1 L).
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The mixture is heated to 200°C for 6–8 hours under nitrogen.
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Post-reaction, the product is extracted with dichloromethane, washed with water, and dried over NaSO.
Alternative Synthetic Approaches
Wittig Reaction Strategies
A method for 2-(4-aminocyclohexyl)-ethyl acetate employs Wittig reactions to form carbon-carbon bonds. Analogously, a ylide generated from ethyl bromoacetate and triphenylphosphine could react with 4-cyanobenzaldehyde to yield the target ester. This remains speculative, as no direct evidence supports its application here.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-cyanophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in compounds such as ethyl 2-(4-aminophenyl)acetate.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-cyanobenzoic acid.
Reduction: Formation of ethyl 2-(4-aminophenyl)acetate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(4-cyanophenyl)acetate has been investigated for its potential pharmacological properties. The compound is known to exhibit activity against certain biological targets, which makes it a candidate for drug development.
- Anticancer Activity : Studies have indicated that derivatives of this compound may possess anticancer properties. For instance, modifications to the cyano group can enhance the compound's ability to inhibit tumor growth in specific cancer cell lines .
- CYP Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes (CYP1A2), which are crucial in drug metabolism. This property can be leveraged to design drugs with altered pharmacokinetics .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations.
- Reagent in Reactions : The compound is utilized in several reactions, including the synthesis of heterocycles and other complex organic molecules. For example, it can be used in the formation of ureas through Lossen rearrangement, showcasing its utility in synthesizing nitrogen-containing compounds .
- Building Block for Pharmaceuticals : It acts as a building block for synthesizing more complex pharmaceutical agents. The presence of the cyano group enhances its reactivity, making it suitable for further functionalization .
Material Science
In material science, this compound is explored for its potential applications in developing advanced materials.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific properties such as increased thermal stability or enhanced mechanical strength. Its functional groups allow for copolymerization with other monomers .
- Dyes and Pigments : Due to its aromatic structure, this compound can be modified to create colorants used in dyes and pigments, expanding its application scope beyond traditional uses .
Case Study 1: Anticancer Properties
A study published in the Journal of Organic Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines. The research highlighted the importance of structural modifications to enhance biological activity .
Case Study 2: Organic Synthesis Applications
In a synthetic chemistry study, researchers utilized this compound as a key intermediate in synthesizing novel urea derivatives. The study showcased various reaction conditions and yields, emphasizing the compound's role as a valuable reagent in organic synthesis .
Mechanism of Action
The mechanism of action of ethyl 2-(4-cyanophenyl)acetate depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing their activity. The cyano group can participate in hydrogen bonding or other interactions with biological targets, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Tetrazole and Oxadiazole Derivatives
- Ethyl 2-(4-(1H-tetrazol-5-yl)phenyl)acetate (44): Replacing the cyano group with a tetrazole ring introduces hydrogen-bonding capability and increased polarity. This modification improves water solubility and enhances interactions with biological targets, such as MMP-13 enzymes .
- Ethyl 2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetate (39) : The oxadiazole ring confers metabolic stability and rigidity, often improving pharmacokinetic profiles in drug candidates .
Methoxy and Hydroxy Derivatives
- Ethyl 2-(4-methoxyphenyl)acetate: The methoxy group provides electron-donating effects, increasing the aromatic ring’s nucleophilicity. This derivative is commonly used in synthesizing phenolic antioxidants .
- Ethyl 2-(4-hydroxyphenyl)acetate : The hydroxy group enables conjugation reactions (e.g., glycosylation) but requires protection during synthesis due to its reactivity .
Halogen and Nitro Derivatives
- Ethyl 2-(4-Chloro-2-nitrophenyl)acetate : The chloro and nitro groups enhance electrophilicity, making this compound a precursor for electrophilic aromatic substitution reactions. However, these groups may reduce biocompatibility due to toxicity concerns .
- Ethyl 2-(4-fluorophenyl)acetate : Fluorine’s electronegativity improves metabolic stability and bioavailability, as seen in its 90% synthesis yield under mild conditions .
Positional Isomerism
- Ethyl 2-(2-cyanophenyl)acetate (ortho-cyano isomer): The ortho-substituent introduces steric hindrance, reducing reaction yields compared to the para-substituted analogue. For example, its synthesis yield is typically 5–10% lower due to slower reaction kinetics .
Ester Group Variations
- Methyl 2-(4-cyanophenyl)-2-methylpropanoate: The methyl ester and branched chain increase hydrophobicity, favoring blood-brain barrier penetration in CNS-targeting drugs. However, this reduces aqueous solubility compared to ethyl esters .
- 2-Fluoroethyl 2-(4-(1,2,4,5-tetrazin-3-yl)phenyl)acetate (5) : The fluoroethyl group enhances radiolabeling efficiency for positron emission tomography (PET) imaging, though its synthesis requires specialized conditions (e.g., flash chromatography) .
Complex Derivatives in Drug Design
- (Z)-Ethyl 2-(5-((5-(4-cyanophenyl)pyridin-2-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetate (8): Incorporation into thiazolidinedione scaffolds enables modulation of BAG3 protein activity, showing promise in anticancer therapies with a 50% yield post-HPLC purification .
- Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyanilino)carbonyl]-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate: This multifunctional derivative exhibits antidiabetic and antimicrobial activities, leveraging the sulfanyl group for enzyme inhibition .
Biological Activity
Ethyl 2-(4-cyanophenyl)acetate is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol. The compound features a cyano group (-C≡N) attached to a phenyl ring, which enhances its reactivity and biological activity. Its structure can be visually represented as follows:
- Chemical Structure :
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This interaction may influence drug metabolism and pharmacokinetics, making it significant in pharmacological research.
- Antiviral Activity : Studies indicate that derivatives of this compound exhibit antiviral properties, particularly against Human Immunodeficiency Virus type 1 (HIV-1). The cyano group is believed to enhance binding interactions with viral targets .
Biological Activity Data
The following table summarizes the key biological activities associated with this compound:
Study on Antiviral Properties
In a study assessing the antiviral properties of various compounds, this compound derivatives were tested for their efficacy against HIV-1. The results demonstrated significant inhibition rates, suggesting that modifications to the cyano group could further enhance antiviral activity.
Study on Enzyme Interaction
Another study focused on the interaction of this compound with CYP1A2. It was found that the compound not only inhibits the enzyme but also alters its metabolic pathways, potentially leading to increased efficacy of co-administered drugs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(4-cyanophenyl)acetate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via esterification of 2-(4-cyanophenyl)acetic acid using ethanol and thionyl chloride (SOCl₂). The acid (1 eq) is dissolved in ethanol, treated with SOCl₂ (1.3 eq), and stirred at 65°C for 2 hours. Purification via trituration with n-hexane yields the product in 97% purity .
- Key Data :
- ¹H NMR (CDCl₃): δ 7.80–7.78 (m, 2H), 7.49–7.47 (m, 2H), 4.08 (q, J = 7.2 Hz, 2H), 3.80 (s, 2H), 1.18 (t, J = 6.8 Hz, 3H) .
- Yield Optimization : Excess SOCl₂ ensures complete conversion, while trituration removes unreacted acid.
Q. How is this compound characterized structurally and spectroscopically?
- Techniques :
- NMR : ¹H and ¹³C NMR confirm the ester group (δ ~4.08 ppm for -OCH₂CH₃) and aromatic protons (δ ~7.47–7.80 ppm) .
- Mass Spectrometry : HRMS (C₁₁H₁₁NO₂) shows a molecular ion peak at m/z 189.2105 .
Q. What are the physicochemical properties critical for handling and storage?
- Key Properties :
- Density : 1.11 g/cm³ .
- Melting Point : 90–94°C; Boiling Point : 304.7°C at 760 mmHg .
- Stability : Hydrolyzes under acidic/basic conditions; store anhydrous at room temperature .
Advanced Research Questions
Q. How does this compound participate in catalytic reactions, such as Mitsunobu or α-arylation?
- Catalytic Applications :
- Mitsunobu Reaction : Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate derivatives act as recyclable azo catalysts, enabling alcohol functionalization with inversion ratios >90%. Optimal conditions: 10 mol% catalyst, 1.2 eq triphenylphosphine, THF, 25°C .
- α-Arylation : Palladium-catalyzed coupling with zinc enolates (e.g., using Pd(OAc)₂ and Xantphos) yields biaryl esters. Substrate scope includes electron-deficient aryl halides (e.g., 4-cyanophenyl bromide) .
Q. What computational or mechanistic insights exist for its reactivity in transesterification or gas-phase ion energetics?
- Mechanistic Studies :
- Transesterification : Gas-phase studies reveal ΔrH° = 1543–1555 kJ/mol for acetate-enolate intermediates, supporting a stepwise mechanism via tetrahedral intermediates .
- Ion Energetics : Proton affinity = 835.7 kJ/mol; gas-phase basicity = 804.7 kJ/mol, critical for mass spectrometry fragmentation patterns .
Q. How do steric and electronic effects of the 4-cyano group influence regioselectivity in cross-coupling reactions?
- Electronic Effects :
- The electron-withdrawing cyano group enhances electrophilicity at the α-carbon, favoring nucleophilic attack in SN2 pathways (e.g., alkylation with Grignard reagents) .
- Steric Considerations : Ortho-substitution on the phenyl ring reduces reaction rates by ~40% compared to para-substitution .
Data Contradictions and Resolution
- Synthetic Yields : One study reports 97% yield via SOCl₂-mediated esterification , while another using silica chromatography achieves 84% . Contradiction arises from purification methods (trituration vs. chromatography).
- Thermal Stability : TG-DTA data for related hydrazinecarboxylates show decomposition at 250–267°C , conflicting with earlier assumptions of instability above 200°C.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
